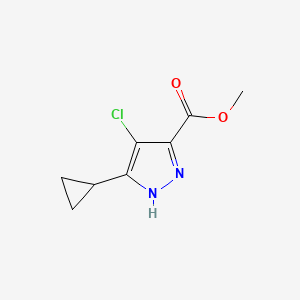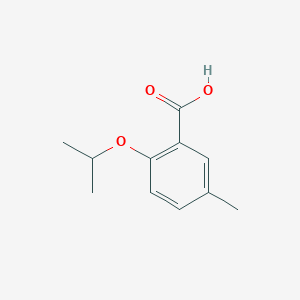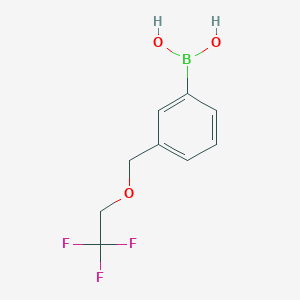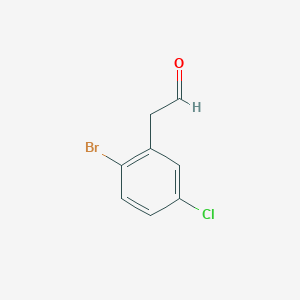
2-(2-Bromo-5-chlorophenyl)acetaldehyde
Descripción general
Descripción
“2-(2-Bromo-5-chlorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6BrClO . It is a solid substance with a molecular weight of 233.49 . The compound appears as a yellow solid .
Molecular Structure Analysis
The InChI code for “2-(2-Bromo-5-chlorophenyl)acetaldehyde” is 1S/C8H6BrClO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 . This indicates that the molecule consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further attached to an acetaldehyde group.Physical And Chemical Properties Analysis
“2-(2-Bromo-5-chlorophenyl)acetaldehyde” is a solid at room temperature . It has a molecular weight of 233.49 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Applications : The chemical structure of 2-(2-Bromo-5-chlorophenyl)acetaldehyde lends itself to various synthesis applications. For example, Kulibekov and Gorban (1963) explored the synthesis of acetaldehyde diphenethyl acetal, highlighting the potential for creating complex organic compounds (Kulibekov & Gorban, 1963).
Chemical Reactions : The compound's reactivity, particularly in the formation of halogenated acetaldehydes, has been noted in studies like that of Koudjonou, Lebel, and Dabeka (2008), which discussed its role in forming various disinfection by-products in drinking water (Koudjonou, Lebel, & Dabeka, 2008).
Biological and Environmental Impact
Metabolic Pathways : Studies have shown that 2-(2-Bromo-5-chlorophenyl)acetaldehyde can be involved in metabolic pathways. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of related compounds in rats, uncovering complex metabolic pathways (Kanamori et al., 2002).
Photocatalysis and Oxidation : The compound has been studied in the context of photocatalysis and oxidation. Arai et al. (2008) demonstrated the use of a Pd/WO(3) photocatalyst to completely oxidize acetaldehyde to CO2 under fluorescent- or visible-light irradiation, highlighting potential environmental applications (Arai et al., 2008).
Analytical Chemistry Applications
Detection and Assay : The chemical has been utilized in the development of detection and assay methods in analytical chemistry. For example, Rideout, Lim, and Peters (1986) described a method for assaying blood acetaldehyde using high-performance liquid chromatography (Rideout, Lim, & Peters, 1986).
Chemical Structure Analysis : Its structure has also been key in studying the reactions of coordinated molecules, as explored by Darst, Lenhert, Lukehart, and Warfield (1980), which provided insights into complex chemical structures and reactions (Darst et al., 1980).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other skin areas thoroughly after handling .
Propiedades
IUPAC Name |
2-(2-bromo-5-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUMEGVYSYFWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-chlorophenyl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
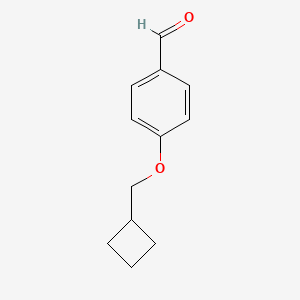

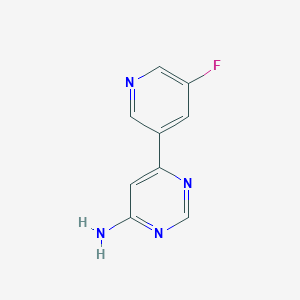
amine](/img/structure/B1400920.png)
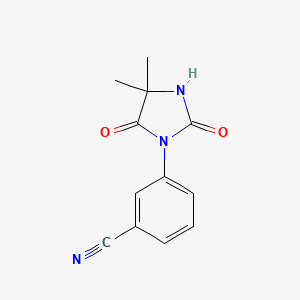
![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)

